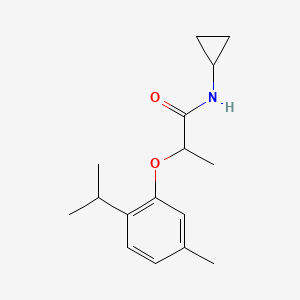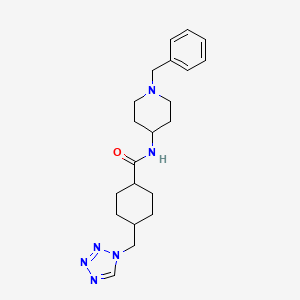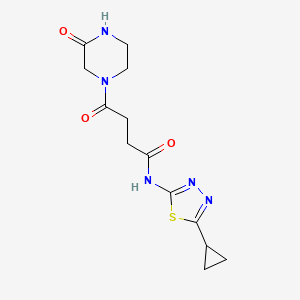methanone](/img/structure/B4510370.png)
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1-methyl-1H-indol-6-yl)methanone
Overview
Description
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Chlorophenyl and Hydroxyl Groups: The piperidine ring is then functionalized with a chlorophenyl group and a hydroxyl group through substitution reactions.
Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the piperidine ring, which can be achieved through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or modified indole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of piperidine and indole derivatives with biological targets. It may serve as a probe to investigate receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone may be explored for its potential therapeutic effects. Its structure suggests it could interact with central nervous system receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The piperidine ring and indole moiety may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Similar structure but lacks the methyl group on the indole moiety.
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Similar structure but with a different substitution pattern on the indole moiety.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone lies in its specific substitution pattern, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-23-11-8-15-2-3-16(14-19(15)23)20(25)24-12-9-21(26,10-13-24)17-4-6-18(22)7-5-17/h2-8,11,14,26H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNLMBFUJSVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B4510288.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B4510296.png)
![1-[2-[[2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl]amino]ethyl]piperidin-3-ol](/img/structure/B4510301.png)
![2-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4510303.png)

![5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4510318.png)
![N-allyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B4510326.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-phenylacetamide](/img/structure/B4510333.png)
![N-[3-(cyclohexylthio)propyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4510335.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4510345.png)
![1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-](/img/structure/B4510358.png)


